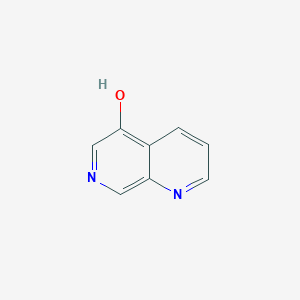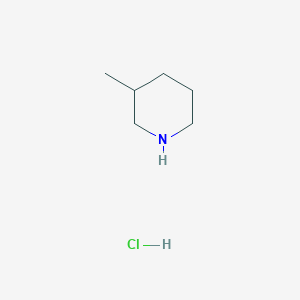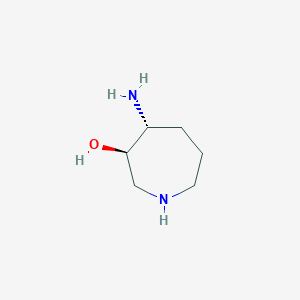
(3-Ethylfuran-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethylfuran-2-yl)boronic acid is an organic compound with the molecular formula C6H9BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an organic group and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Ethylfuran-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-ethylfuran with a boron-containing reagent, such as boron tribromide or boron trichloride, under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce various substituted furan compounds.
Applications De Recherche Scientifique
(3-Ethylfuran-2-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate interactions and enzyme inhibition.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and anticancer drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-Ethylfuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, potentially inhibiting their activity. The compound’s boron atom plays a crucial role in these interactions, as it can form stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
(3-Ethylfuran-2-yl)boronic acid is unique due to its furan ring structure, which imparts distinct chemical properties compared to other boronic acids. For example, phenylboronic acid contains a benzene ring, while methylboronic acid has a simple methyl group. The furan ring in this compound provides additional reactivity and potential for forming diverse chemical products.
Propriétés
Formule moléculaire |
C6H9BO3 |
|---|---|
Poids moléculaire |
139.95 g/mol |
Nom IUPAC |
(3-ethylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3 |
Clé InChI |
FTNLNINUDPYXCW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CO1)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)








![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
